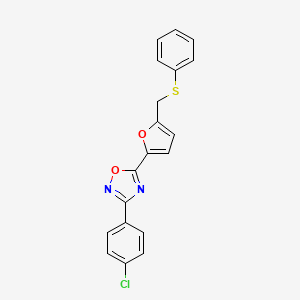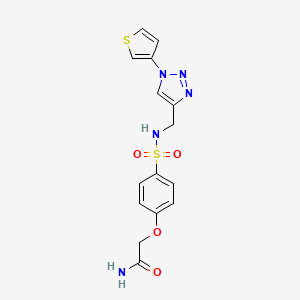
3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that consists of an oxadiazole ring and a furan ring with a phenyl and a phenylthiomethyl group attached to them. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis from Furan-2-carboxylic Acid Hydrazide : Compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, synthesized from furan-2-carboxylic acid hydrazide, demonstrate the chemical pathways for creating similar 1,2,4-oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).
Microwave-Assisted Synthesis : Novel Pyrazoline derivatives involving 1,2,4-oxadiazole rings were efficiently synthesized using microwave irradiation, highlighting a method that may be applicable to synthesizing variants of the compound (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Ring Fission/C-C Bond Cleavage Reactions : Studies on compounds like N-(3,4-dichlorophenethyl)-N-methylamine with 1,2,4-oxadiazole derivatives show ring fission and bond cleavage reactions, which are key in understanding the chemical behavior of related compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biological Applications
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives containing 1,2,4-oxadiazole showed potential in anticancer therapy by inhibiting tumor growth and angiogenesis in mice models (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Apoptosis Induction in Cancer Cells : Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers in breast and colorectal cancer cell lines, suggesting potential application in cancer treatment (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antimicrobial Activities : Oxadiazole derivatives have been evaluated for their antimicrobial activities, indicating potential use in combating bacterial and fungal infections (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Chemical and Physical Properties
Photoluminescent Properties : Research into 1,3,4-oxadiazole derivatives has shown photoluminescent properties, which could be explored for applications in material science and photonics (Han, Wang, Zhang, & Zhu, 2010).
Synthon for the Synthesis of Other Derivatives : The compound has been studied as a multifunctional synthon for the synthesis of various 1,2,5-oxadiazole derivatives, indicating its utility in creating a range of chemically related substances (Stepanov, Dashko, & Stepanova, 2019).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-8-6-13(7-9-14)18-21-19(24-22-18)17-11-10-15(23-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQBJMLLCTRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)
![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)







![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2461612.png)
